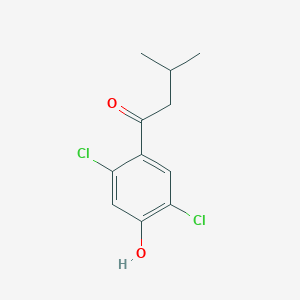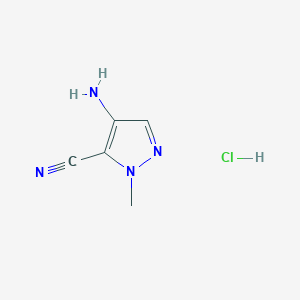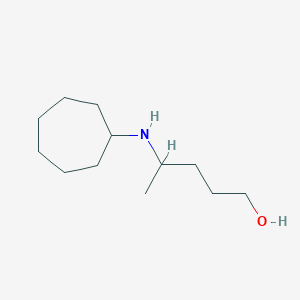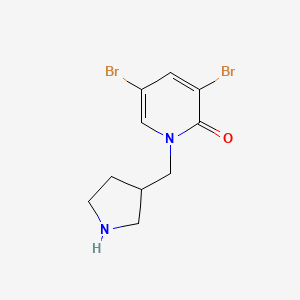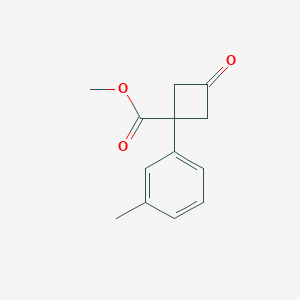![molecular formula C8H13Br B15278948 Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane: is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of norbornene derivatives under controlled conditions. The reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of azido, thioether, or ether derivatives.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[22
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological activity and to develop new bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane can be used in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane involves its ability to undergo various chemical transformations, allowing it to interact with different molecular targets. The bromomethyl group is particularly reactive, enabling the compound to participate in nucleophilic substitution reactions, which can modify biological molecules or materials.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without the bromomethyl group.
Norbornene: A related bicyclic compound with a double bond.
Bicyclo[2.2.1]heptane-2-carboxylic acid: A derivative with a carboxyl group instead of a bromomethyl group.
Uniqueness: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C8H13Br |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13Br/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2/t6-,7+,8+/m0/s1 |
Clave InChI |
CKZCOAFUOGZKIA-XLPZGREQSA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H]1C[C@@H]2CBr |
SMILES canónico |
C1CC2CC1CC2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


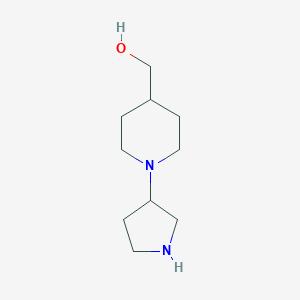

![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
